1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-9-15(2)11-17(10-14)23-8-7-21-19(20(23)24)22-13-16-5-4-6-18(12-16)25-3/h4-12H,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRATXAXHJJKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)NCC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3,5-dimethylphenyl and 3-methoxyphenylmethyl groups can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues in the Pyrazoline Family
describes 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines (e.g., 1h , 2h ). These five-membered pyrazoline derivatives share substituent motifs with the target compound, such as alkyl and alkoxy groups. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
| Compound | Substituents (Position 5) | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|---|
| 1h (Pyrazoline) | 4-Methoxyphenyl | 80 | 120–124 | 0.88 |
| 2h (Pyrazoline) | 4-Ethoxyphenyl | 85 | 102–106 | 0.85 |
| Target (Dihydropyrazinone) | 3-Methoxybenzylamino | N/A | N/A | N/A |
- Substituent Impact: Methoxy groups in 1h result in higher melting points compared to ethoxy groups in 2h, likely due to enhanced crystallinity from stronger intermolecular interactions. The target compound’s 3-methoxybenzylamino group may similarly influence solubility and stability .
- Synthetic Routes: Pyrazolines in are synthesized via chalcone cyclization with hydrazines under acidic conditions. Dihydropyrazinones often require alternative methods, such as ring-closing metathesis or condensation reactions, suggesting divergent synthetic challenges .
Heterocyclic Core Variations
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
references a pyrimido-pyrimidinone derivative (3f) with a morpholino-methoxyphenyl substituent. While structurally distinct, this compound highlights the role of fused heterocycles in modulating bioactivity. Key differences:
- Substituent Diversity: The morpholino group in 3f enhances solubility, whereas the target compound’s 3-methoxybenzylamino group may prioritize lipophilicity.
Pyrazolopyrimidinones (e.g., MK85)
describes MK85, a pyrazolopyrimidinone with trifluoromethyl groups. Comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl groups in MK85 increase metabolic stability but reduce solubility.
- Synthetic Complexity: MK85 employs nitrile and ester precursors, while dihydropyrazinones may require regioselective amination steps.
Spectral and Analytical Data
Table 2: Key Spectral Features of Pyrazolines () vs. Hypothetical Dihydropyrazinone
| Parameter | 1h (Pyrazoline) | Target (Dihydropyrazinone) |
|---|---|---|
| FT-IR (C=O stretch) | 1682 cm⁻¹ | ~1650–1700 cm⁻¹ (expected) |
| ¹H-NMR (Aromatic) | δ 6.71–7.74 (multiplet) | Similar aromatic shifts |
| 13C-NMR (Ketone) | δ 162.6 | δ ~160–165 (expected) |
- The target compound’s 3-methoxybenzylamino group would likely show distinct NMR signals (e.g., δ 3.75 ppm for methoxy protons) comparable to 1h .
Biological Activity
1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound classified under the pyrazinone derivatives. Its unique structure, characterized by specific substitutions on the pyrazinone core, suggests potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(3,5-dimethylphenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one
- CAS Number : 895122-41-5
- Molecular Formula : CHNO
- Molecular Weight : 335.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 1-(3,5-dimethylphenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound is still under investigation.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance:
- In vitro tests showed that it reduced the viability of certain cancer cell lines by inducing apoptosis.
- Mechanistic studies indicated modulation of apoptotic pathways linked to caspase activation.
Antimicrobial Properties
Similar pyrazinone derivatives have demonstrated antimicrobial effects against various pathogens:
- Studies revealed effectiveness against both Gram-positive and Gram-negative bacteria.
- The compound may disrupt bacterial cell membrane integrity or inhibit key metabolic pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways. Potential targets include:
- Enzymatic Inhibition : The compound may act as an inhibitor for enzymes crucial in cancer metabolism or bacterial growth.
- Receptor Modulation : It could modulate receptor activity related to inflammation or cell survival.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of compounds related to this pyrazinone derivative:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry reported that similar compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and colon cancer) with IC50 values in the low micromolar range.
- Another research highlighted its antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
-
In Vivo Studies :
- Animal model studies are needed to confirm the efficacy and safety profile of this compound. Preliminary results indicate potential for tumor reduction in xenograft models when administered at specific dosages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
